N,N-diphenylhexanamide

Description

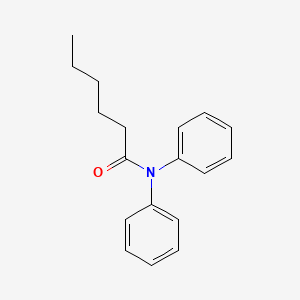

N,N-Diphenylhexanamide (C₁₈H₂₁NO) is a tertiary amide characterized by two phenyl groups attached to the nitrogen atom and a hexanoyl backbone. It is synthesized via the reaction of hexanoyl chloride with diphenylamine or through amidation methods involving SOCl₂ and aniline derivatives . Key properties include:

- Molecular weight: 267.36 g/mol

- Melting point: 42–44°C

- Structural features: The phenyl groups introduce steric hindrance and electronic effects, influencing reactivity and solubility.

Its synthesis typically involves the condensation of acid chlorides with aromatic amines under controlled conditions, yielding high-purity products confirmed by NMR and elemental analysis .

Properties

IUPAC Name |

N,N-diphenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBLZQASNILGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenylhexanamide typically involves the reaction of hexanoyl chloride with diphenylamine in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of diphenylamine attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of N,N-diphenylhexanamide.

Industrial Production Methods

Industrial production of N,N-diphenylhexanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenylhexanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert N,N-diphenylhexanamide to its amine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, halo, or sulfonyl derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-diphenylhexanamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: N,N-diphenylhexanamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diphenylhexanamide involves its interaction with specific molecular targets. The phenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N,N-diphenylhexanamide with structurally related amides:

Key Observations :

- Substituent Effects : Bulky phenyl groups in N,N-diphenylhexanamide increase melting points and reduce solubility in polar solvents compared to aliphatic substituents (e.g., dimethyl or diethyl groups).

- Chain Length : Longer alkyl chains (e.g., hexadecanamide) enhance hydrophobicity, making them suitable for lipid-based formulations .

Biological Activity

N,N-Diphenylhexanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and in antiviral applications. This article explores the biological activity of N,N-diphenylhexanamide, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

N,N-Diphenylhexanamide is characterized by its unique structure, which consists of a hexanamide backbone with two phenyl groups attached to the nitrogen atom. This structural arrangement is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that N,N-diphenylhexanamide exhibits its biological effects primarily through the inhibition of specific enzymes. One notable target is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer immunotherapy. IDO1 plays a role in the immune response by degrading tryptophan, which can suppress T-cell activity and promote tumor growth. Inhibitors of IDO1 can enhance anti-tumor immunity.

Inhibition of IDO1

A recent study synthesized derivatives based on the N,N-diphenyl structure and evaluated their inhibitory effects on IDO1. Among these derivatives, a compound designated as 3g demonstrated significant inhibitory activity with an IC50 value of 1.73 ± 0.97 μM , indicating a strong potential for further development as an IDO1 inhibitor .

Antiviral Activity

N,N-Diphenylhexanamide derivatives have also been investigated for their antiviral properties, particularly against the Ebola virus . In vitro studies showed that certain derivatives exhibited effective concentrations (EC50) in the micromolar range. For instance, one derivative demonstrated an EC50 value of 0.27 μM with a selectivity index of 358 , indicating a high degree of specificity and low toxicity to host cells .

Table 1: Biological Activity of N,N-Diphenyl Derivatives

| Compound | Target | IC50/EC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3g | IDO1 | 1.73 ± 0.97 | Not specified |

| Derivative 10 | EBOV | 3.13 | Not specified |

| Derivative 12 | EBOV | 0.27 | 358 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of N,N-diphenylhexanamide derivatives in clinical settings:

- Cancer Immunotherapy : The use of IDO1 inhibitors has shown promise in enhancing T-cell responses in cancer patients. The synthesis and testing of N,N-diphenyl derivatives have provided insights into their potential as adjunct therapies in immunotherapy regimens.

- Ebola Virus Research : The antiviral properties demonstrated by certain derivatives suggest that they may serve as lead compounds for developing treatments against viral infections, particularly those caused by emerging viruses like Ebola.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.